molecular formula C17H16O B14001159 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- CAS No. 22619-68-7

5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl-

Cat. No.: B14001159
CAS No.: 22619-68-7
M. Wt: 236.31 g/mol
InChI Key: RMVRNGHNHSPNJE-UHFFFAOYSA-N
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Description

5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- is an organic compound with the molecular formula C11H12O. It is also known by other names such as 1-Benzosuberone and 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one . This compound is characterized by a seven-membered ring fused to a benzene ring, with a ketone functional group at the fifth position. It is a colorless to light orange or yellow liquid with a distinct aromatic odor .

Preparation Methods

The synthesis of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- can be achieved through various methods. One common synthetic route involves the oxidation of phenol derivatives. For instance, the reaction between acetylacetone and phenol, followed by oxidation, can yield this compound . Industrial production methods often involve the use of large-scale oxidation reactions with appropriate catalysts to ensure high yield and purity .

Chemical Reactions Analysis

5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution . These interactions can modulate biological pathways, leading to its observed biological activities.

Properties

CAS No.

22619-68-7

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

9-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C17H16O/c18-17-12-6-11-14(13-7-2-1-3-8-13)15-9-4-5-10-16(15)17/h1-5,7-10,14H,6,11-12H2

InChI Key

RMVRNGHNHSPNJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C(=O)C1)C3=CC=CC=C3

Origin of Product

United States

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